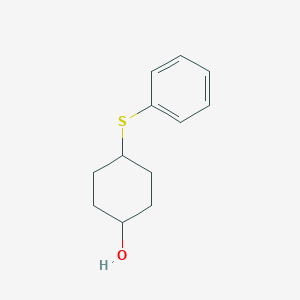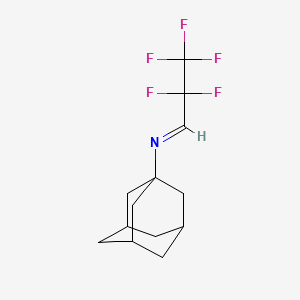
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine is a fluorinated organic compound that features a unique structure combining the adamantane framework with a pentafluoropropylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine typically involves the reaction of hexafluoropropene with adamantanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the pentafluoropropylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanol
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantaneamine
Uniqueness
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine stands out due to its unique combination of the adamantane framework and the highly fluorinated pentafluoropropylidene group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
31224-44-9 |
|---|---|
Formule moléculaire |
C13H16F5N |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2,2,3,3,3-pentafluoropropan-1-imine |
InChI |
InChI=1S/C13H16F5N/c14-12(15,13(16,17)18)7-19-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 |
Clé InChI |
RYDMYGVDLQMMCE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N=CC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


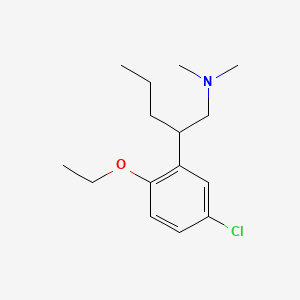
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
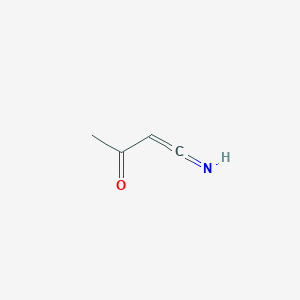
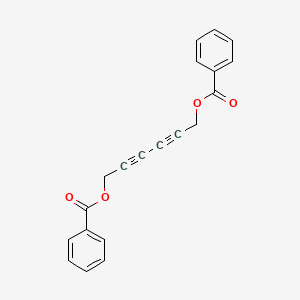

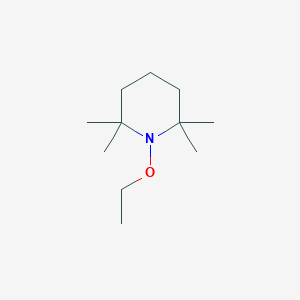
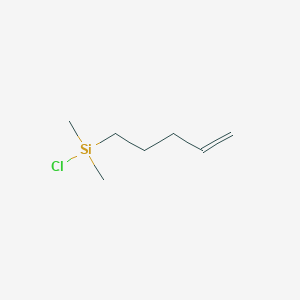
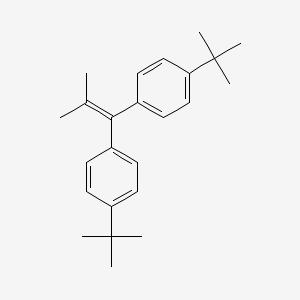
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
